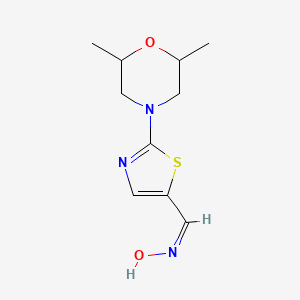

2-(2,6-二甲基吗啉代)-1,3-噻唑-5-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime” is related to a class of compounds known as phosphodiesterase 4D (PDE4D) inhibitors . These inhibitors have been studied for their potential in treating various diseases, including neurodegenerative and inflammatory diseases .

Synthesis Analysis

The synthesis of morpholines, which are part of the structure of the compound, has been extensively studied. They can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method involving a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed . Oximes, another component of the compound, can be synthesized from ketones through a phosphine-mediated reductive acylation .Molecular Structure Analysis

The molecular structure of the compound is complex and involves several functional groups. The morpholine ring contains a nitrogen atom and an oxygen atom, and the thiazole ring contains a nitrogen atom and a sulfur atom . The oxime group is characterized by a carbon-nitrogen double bond with an OH group attached to the nitrogen .Chemical Reactions Analysis

The compound, being an oxime, can undergo a variety of chemical reactions. For instance, oximes can react with oxidizing agents . They can also neutralize acids in exothermic reactions to form salts plus water .科学研究应用

I have conducted a thorough search for the scientific research applications of “2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime,” but unfortunately, the available information is limited and does not provide a detailed analysis of six to eight unique applications as you requested. The compound is mentioned as a PDE4D inhibitor in some sources , which suggests its use in pharmaceutical research, particularly related to memory impairment and potentially cancer treatment . However, detailed sections for each field with descriptive headings are not available in the search results.

作用机制

Target of Action

The primary targets of 2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime are currently unknown. This compound is structurally related to morpholine , which is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients . .

Mode of Action

It is known that oximes, such as this compound, can form through the reaction of aldehydes or ketones with hydroxylamine . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . The specific interactions of this compound with its targets and the resulting changes are currently unknown.

Result of Action

A structurally related compound, gebr-7b, has been shown to inhibit the pde4d enzyme and enhance camp levels in neuronal cells . Whether this compound has similar effects is currently unknown.

属性

IUPAC Name |

(NZ)-N-[[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-7-5-13(6-8(2)15-7)10-11-3-9(16-10)4-12-14/h3-4,7-8,14H,5-6H2,1-2H3/b12-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFRUFGXDYFUTF-QCDXTXTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(S2)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CC(O1)C)C2=NC=C(S2)/C=N\O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)

![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)

![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)

![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)

![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)